5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one
Overview
Description
5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of 1-ethyl-3,3-bis(1H-indol-3-yl)indoline.
Substitution: Formation of 5-iodo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one.
Scientific Research Applications
5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to interact with multiple pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one
- 5-iodo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one
- 3,3-bis(1H-indol-3-yl)indol-2-one
Uniqueness
5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-1-ethyl-3,3-bis(1H-indol-3-yl)indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O/c1-2-30-24-12-11-16(27)13-19(24)26(25(30)31,20-14-28-22-9-5-3-7-17(20)22)21-15-29-23-10-6-4-8-18(21)23/h3-15,28-29H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDQRUXDDKMFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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